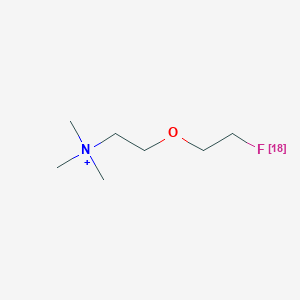

fluoroethylcholine (18F)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fluoroethylcholine (18F) is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is particularly useful in the detection and monitoring of various cancers, including prostate cancer. The compound is a choline analog, which means it mimics the behavior of natural choline in the body, allowing it to be taken up by cells that have high choline metabolism, such as cancer cells .

Preparation Methods

Fluoroethylcholine (18F) is synthesized through a two-step reaction process. The first step involves the nucleophilic reaction between 18F-fluoride and 1,2-ditosyloxy-ethane to produce 2-18F-fluoroethyl tosylate. In the second step, 2-18F-fluoroethyl tosylate reacts with N,N-dimethylethanolamine to yield fluoroethylcholine (18F). The product is then purified using chromatography and trapped on a cation exchange cartridge before being eluted with saline . Industrial production methods often involve automated synthesis and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Fluoroethylcholine (18F) primarily undergoes nucleophilic substitution reactions during its synthesis. The key reagents involved in these reactions are 18F-fluoride, 1,2-ditosyloxy-ethane, and N,N-dimethylethanolamine . The major product formed from these reactions is fluoroethylcholine (18F) itself. In biological systems, fluoroethylcholine (18F) is phosphorylated to form phosphoryl-fluoroethylcholine (18F), which is then integrated into phospholipids .

Scientific Research Applications

Fluoroethylcholine (18F) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a PET imaging tracer to detect and monitor various cancers, including prostate cancer . The compound’s ability to mimic natural choline allows it to be taken up by cancer cells, making it a valuable tool for identifying tumors and assessing their metabolic activity . In addition to cancer imaging, fluoroethylcholine (18F) is also used in research studies to investigate choline metabolism and its role in various biological processes .

Mechanism of Action

The mechanism of action of fluoroethylcholine (18F) involves its uptake by cells through choline transporters. Once inside the cell, it is phosphorylated by choline kinase to form phosphoryl-fluoroethylcholine (18F). This phosphorylated form is then incorporated into phospholipids, which are essential components of cell membranes . The high uptake of fluoroethylcholine (18F) by cancer cells is due to their increased choline metabolism, which is a characteristic feature of many types of cancer .

Comparison with Similar Compounds

Fluoroethylcholine (18F) is similar to other radiolabeled choline analogs, such as fluoromethylcholine (18F) and 11C-choline . fluoroethylcholine (18F) has some unique advantages. For example, it has a longer half-life compared to 11C-choline, which allows for more extended imaging sessions and greater flexibility in clinical settings . Additionally, fluoroethylcholine (18F) has a shorter positron range than fluoromethylcholine (18F), resulting in higher spatial resolution in PET imaging . These characteristics make fluoroethylcholine (18F) a valuable tool in cancer imaging and research.

Properties

Molecular Formula |

C7H17FNO+ |

|---|---|

Molecular Weight |

149.22 g/mol |

IUPAC Name |

2-(2-(18F)fluoranylethoxy)ethyl-trimethylazanium |

InChI |

InChI=1S/C7H17FNO/c1-9(2,3)5-7-10-6-4-8/h4-7H2,1-3H3/q+1/i8-1 |

InChI Key |

XUUGOSKUEDWDAS-COJKEBBMSA-N |

Isomeric SMILES |

C[N+](C)(C)CCOCC[18F] |

Canonical SMILES |

C[N+](C)(C)CCOCCF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,6S,7R,7aS)-7-[2-((2S,3S)-2-Amino-3-methyl-pentanoylsulfamoyl)-acetylamino]-4-carbamoyl-6-hydroxy-2-methyl-2,4a,5,6,7,7a-hexahydro-1H-[2]pyrindine-7-carboxylic acid](/img/structure/B1244703.png)

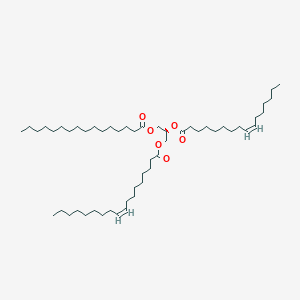

![[(2R)-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1244711.png)